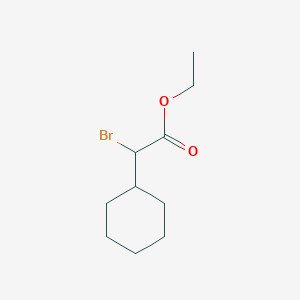

Ethyl 2-bromo-2-cyclohexylacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-cyclohexylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYNNRHJKRDCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376424 | |

| Record name | ethyl 2-bromo-2-cyclohexylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42716-73-4 | |

| Record name | ethyl 2-bromo-2-cyclohexylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Bromo 2 Cyclohexylacetate

Established Synthetic Pathways

Conventional methods for synthesizing Ethyl 2-bromo-2-cyclohexylacetate rely on well-documented reactions involving bromination of ester or acid precursors.

The direct α-bromination of ethyl cyclohexylacetate is a primary route to obtain this compound. ntu.edu.sg This approach is analogous to the bromination of other esters, which involves the formation of an enol or enolate intermediate that then reacts with an electrophilic bromine source. A common method is the reaction of the parent ester, ethyl cyclohexylacetate, with N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator or acid.

Another pathway involves the direct bromination of the ester using bromine (Br₂) in the presence of a catalyst such as phosphorus tribromide (PBr₃). This method is similar to the Hell-Volhard-Zelinsky reaction for carboxylic acids. The reaction proceeds by converting a small amount of the ester to the corresponding acid bromide, which then enolizes and reacts with bromine.

Table 1: Reagents for Direct α-Bromination of Ethyl Cyclohexylacetate

| Reagent System | Role/Function | Typical Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) / AIBN | NBS provides a constant, low concentration of Br₂; AIBN acts as a radical initiator. | Reflux in a non-polar solvent like CCl₄. |

| Bromine (Br₂) / Phosphorus Tribromide (PBr₃) | PBr₃ catalyzes the reaction by forming an acyl bromide intermediate. | Heating the neat ester with the reagents. |

| Bromine (Br₂) / Sulfuric Acid (H₂SO₄) | Strong acid catalyzes the enolization of the ester, facilitating the reaction with bromine. | Heating the mixture. |

A reliable two-step method involves the initial conversion of cyclohexylacetic acid to its more reactive acid chloride derivative, cyclohexylacetyl chloride. chemicalbook.comsigmaaldrich.com This is typically achieved by treating cyclohexylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting cyclohexylacetyl chloride is then subjected to α-bromination. The increased acidity of the α-proton in the acid chloride facilitates bromination with reagents like Br₂. The final step is the esterification of the resulting 2-bromo-2-cyclohexylacetyl chloride with anhydrous ethanol (B145695) to yield the target product, this compound. chemicalbook.com A variation of this method involves esterifying cyclohexylacetyl chloride first to produce ethyl cyclohexylacetate, which is then brominated as described in section 2.1.1. google.com

Table 2: Two-Step Synthesis via Cyclohexylacetyl Chloride

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Acyl Chloride Formation | Cyclohexylacetic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Cyclohexylacetyl Chloride chemicalbook.comsigmaaldrich.com |

The most classic approach starting from the corresponding carboxylic acid is the Hell-Volhard-Zelinsky reaction. chemicalbook.com In this method, cyclohexylacetic acid is treated with bromine and a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃). This process forms an intermediate α-bromo acyl bromide. Subsequent treatment of this intermediate with ethanol yields this compound. chemicalbook.com This method is robust and widely applicable for the α-bromination of carboxylic acids.

Table 3: Hell-Volhard-Zelinsky Route

| Step | Description | Reagents |

|---|---|---|

| 1 | α-Bromination of Carboxylic Acid | Cyclohexylacetic Acid, Bromine (Br₂), Phosphorus Tribromide (PBr₃) |

| 2 | Esterification | Ethanol (CH₃CH₂OH) |

Advanced and Emerging Synthetic Strategies

Modern synthetic chemistry seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign reactions.

While established methods are effective, research into transition-metal-catalyzed reactions aims to achieve higher selectivity and milder reaction conditions. Transition-metal catalysis for the direct functionalization of C-H bonds is a rapidly advancing field. snnu.edu.cn Although direct catalytic α-bromination of esters is still an area of development, related C-H activation and functionalization reactions suggest its feasibility. For instance, copper and iron complexes have been investigated as catalysts for similar transformations. ntu.edu.sg

These advanced approaches could potentially avoid the use of stoichiometric and often harsh reagents like PBr₃. The goal is to develop a catalytic system that can selectively activate the α-C-H bond of ethyl cyclohexylacetate and facilitate its reaction with a bromine source under mild conditions.

Table 4: Potential Catalytic Systems for α-Bromination

| Catalyst Family | Potential Bromine Source | Rationale |

|---|---|---|

| Copper (I/II) Complexes | N-Bromosuccinimide (NBS) | Known to catalyze various C-H functionalization and coupling reactions. |

| Iron (II/III) Complexes | Bromine (Br₂) or NBS | Abundant, inexpensive, and known to catalyze radical halogenation reactions. |

| Palladium (II) Complexes | Electrophilic Bromine Reagents | Highly versatile in C-H activation, though more commonly used for arylation/alkenylation. mdpi.com |

This compound possesses a chiral center at the α-carbon. The development of stereoselective synthetic routes to obtain specific enantiomers is of significant interest, particularly for pharmaceutical applications where a single enantiomer is often responsible for the desired biological activity.

While specific protocols for the asymmetric synthesis of this compound are not extensively documented, strategies used for structurally similar compounds can be applied. google.comgoogleapis.com These include:

Chiral Auxiliaries: Attaching a chiral auxiliary to the cyclohexylacetic acid precursor, performing the bromination, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Asymmetric Catalysis: Utilizing a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome of the bromination reaction.

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer of a racemic mixture of either the starting material or the product, allowing for the separation of the desired enantiomer.

The synthesis of related chiral compounds like (S)-benzyl 4-(2-amino-2-cyclohexylacetyl)piperazine-1-carboxylate demonstrates that stereocontrol in this class of molecules is achievable, paving the way for future developments in the asymmetric synthesis of this compound. google.comgoogleapis.com

Green Chemistry Approaches in its Preparation

Traditional methods for the α-bromination of esters often involve the use of stoichiometric amounts of bromine and solvents like carbon tetrachloride or other chlorinated hydrocarbons, which pose significant environmental and health risks. In response, the principles of green chemistry have spurred investigation into cleaner, more sustainable alternatives. These approaches prioritize the use of safer solvents, catalytic processes, and alternative energy sources to mitigate the environmental impact of chemical synthesis.

While specific, documented green chemistry methodologies for the synthesis of this compound are not extensively reported in publicly available literature, the application of established green techniques to this transformation can be considered. Potential green approaches would likely focus on several key areas:

Alternative Solvents: Replacing hazardous halogenated solvents is a primary goal. Greener solvent choices could include supercritical fluids like carbon dioxide (scCO₂), ionic liquids, or even water, where applicable. frontiersin.orgresearchgate.net The use of scCO₂ is particularly attractive as it is non-toxic, non-flammable, and easily removed from the product mixture. frontiersin.org Similarly, certain ionic liquids can serve as both catalyst and solvent, potentially simplifying reaction work-up and enabling catalyst recycling. google.com

Catalytic Bromination: Moving from stoichiometric to catalytic use of reagents is a fundamental principle of green chemistry. The use of solid acid catalysts, such as heteropoly acids, has been shown to be effective in various organic reactions, often in aqueous media, presenting a "doubly green" approach. tandfonline.com For bromination, catalytic systems could reduce the amount of bromine required and minimize the formation of hazardous byproducts like hydrogen bromide.

Biocatalysis: The use of enzymes (biocatalysts) offers high selectivity under mild reaction conditions, typically in aqueous environments. uniovi.es While a direct biocatalytic route for the bromination of ethyl cyclohexylacetate has not been detailed, the broader field of biocatalysis is rapidly expanding to include a wider range of chemical transformations, including halogenation. frontiersin.orguniovi.es Flow biocatalysis, in particular, is an emerging technology that allows for process intensification and waste reduction. frontiersin.org

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. ajrconline.orgnih.govresearchgate.net The application of microwave irradiation could potentially enhance the efficiency of the bromination of ethyl cyclohexylacetate, possibly even enabling solvent-free reaction conditions. ajrconline.orgresearchgate.net

Although detailed research findings and data tables specifically for the green synthesis of this compound are currently limited, the principles outlined above represent promising avenues for future research and development. The adaptation of techniques such as microwave-assisted synthesis, biocatalysis, and the use of green solvents holds significant potential for creating more sustainable and efficient manufacturing processes for this and other related chemical compounds.

Chemical Reactivity and Transformation Pathways of Ethyl 2 Bromo 2 Cyclohexylacetate

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions are a cornerstone of the reactivity of ethyl 2-bromo-2-cyclohexylacetate, involving the replacement of the bromine atom by a nucleophile. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, with the operative pathway being influenced by the reaction conditions.

The bromine atom in this compound is a good leaving group, facilitating its displacement by a wide range of nucleophiles. The carbon atom to which the bromine is attached is a secondary carbon, which allows for competition between SN1 and SN2 pathways. youtube.comyoutube.com

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry. youtube.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com For this compound, the steric hindrance presented by the cyclohexyl group can influence the rate of SN2 reactions. masterorganicchemistry.com Polar aprotic solvents are known to favor SN2 reactions. youtube.com

The SN1 mechanism proceeds through a two-step process, with the initial slow step being the departure of the bromide ion to form a secondary carbocation intermediate. This carbocation is then rapidly attacked by the nucleophile. The rate of the SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com The stability of the carbocation is a key factor, and protic solvents, which can solvate both the leaving group and the carbocation, favor the SN1 pathway. youtube.com

The reaction of this compound with various nucleophiles leads to the formation of a diverse array of substituted cyclohexylacetate derivatives. For instance, reaction with carboxylate ions can yield anhydrides, while reaction with amines can produce α-amino esters. ias.ac.in

Below is a table summarizing some potential nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent Example | Product |

| Hydroxide (B78521) | Sodium Hydroxide | Ethyl 2-cyclohexyl-2-hydroxyacetate |

| Alkoxide | Sodium Ethoxide | Ethyl 2-ethoxy-2-cyclohexylacetate |

| Carboxylate | Sodium Acetate (B1210297) | Acetic-(1-cyclohexyl-2-ethoxy-2-oxo-ethyl) anhydride |

| Amine | Ammonia | Ethyl 2-amino-2-cyclohexylacetate |

| Thiolate | Sodium Thiophenoxide | Ethyl 2-cyclohexyl-2-(phenylthio)acetate |

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form unsaturated esters. These reactions can also proceed through two different mechanistic pathways, E1 and E2.

The E2 mechanism is a one-step, concerted reaction where a base removes a proton from a carbon atom adjacent to the one bearing the bromine, while the bromide ion simultaneously departs. amazonaws.com This reaction requires an anti-periplanar arrangement of the proton and the leaving group. chemistrysteps.com For this compound, this stereochemical requirement dictates which of the adjacent protons on the cyclohexane (B81311) ring can be removed. The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. youtube.com

The E1 mechanism is a two-step process that begins with the formation of a carbocation, the same intermediate as in the SN1 reaction. amazonaws.com In a subsequent step, a weak base removes a proton from an adjacent carbon atom to form a double bond. The E1 reaction rate is dependent only on the substrate concentration. amazonaws.com

The potential products of elimination are ethyl cyclohexylideneacetate and ethyl cyclohex-1-enylacetate.

The regioselectivity of the elimination reaction, which determines the position of the newly formed double bond, is significantly influenced by the strength and steric bulk of the base, as well as the solvent.

Base Strength and Steric Hindrance : Strong, non-bulky bases, such as sodium ethoxide, tend to favor the more substituted and thermodynamically more stable alkene, a principle known as Zaitsev's rule. amazonaws.com In contrast, a strong, sterically hindered base, such as potassium tert-butoxide, may preferentially remove a less sterically hindered proton, leading to the formation of the less substituted alkene (Hofmann product). youtube.com

Solvent : Polar aprotic solvents tend to favor E2 reactions, while polar protic solvents can promote E1 reactions. amazonaws.com

Stereochemistry : In cyclic systems like cyclohexane, the requirement for an anti-periplanar geometry in E2 reactions is crucial. Elimination can only occur if a β-hydrogen and the bromine leaving group can adopt a trans-diaxial arrangement in the chair conformation of the cyclohexane ring. chemistrysteps.com

The following table illustrates the expected major product under different basic conditions.

| Base | Base Type | Expected Major Product |

| Sodium Ethoxide | Strong, Unhindered | Ethyl cyclohex-1-enylacetate (Zaitsev product) |

| Potassium tert-Butoxide | Strong, Bulky | Ethyl cyclohexylideneacetate (Hofmann product) |

Organometallic Reactions

This compound can participate in a variety of organometallic reactions, most notably the Reformatsky reaction.

The Reformatsky reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. wikipedia.orglibretexts.org In this reaction, the zinc inserts into the carbon-bromine bond of this compound to form an organozinc intermediate, known as a Reformatsky enolate. wikipedia.orglibretexts.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule. libretexts.org The Reformatsky enolate then adds to the carbonyl group of the aldehyde or ketone to produce a β-hydroxy ester after an acidic workup. wikipedia.orgoup.com The stereoselectivity of the Reformatsky reaction can be influenced by the structure of the reactants and the reaction conditions. oup.com

Other metals and metal salts, such as magnesium, samarium(II) iodide, and chromium(II) chloride, have also been employed in Reformatsky-type reactions. wikipedia.org Furthermore, nickel-catalyzed coupling reactions can be used to form carbon-carbon bonds by reacting α-halo esters with organozinc reagents. caltech.edu

Generation and Reactivity of Zinc Enolates (Reformatsky-type Reactions)

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, utilizing an α-haloester and a carbonyl compound in the presence of metallic zinc. byjus.com For this compound, this reaction proceeds via the oxidative insertion of zinc into the carbon-bromine bond. This step forms an organozinc intermediate, commonly referred to as a Reformatsky enolate. wikipedia.orglibretexts.org

The mechanism involves the formation of a dimeric zinc enolate structure in solution, which then reacts with the electrophilic carbonyl carbon of an aldehyde or ketone. byjus.comwikipedia.orglibretexts.org This addition proceeds through a six-membered chair-like transition state, leading to the formation of a β-hydroxy ester after acidic workup. wikipedia.orglibretexts.org A key advantage of Reformatsky reagents is their moderate reactivity compared to Grignard or lithium enolates, which prevents undesired side reactions such as self-condensation with the ester group. wikipedia.orglibretexts.org

Studies on the condensation of 2-alkylcyclohexanones with ethyl bromoacetate (B1195939), a close structural analog, have demonstrated that the reaction yields a mixture of diastereomeric β-hydroxy esters, with the trans-isomer typically being the major product. oup.com The reaction conditions, including the choice of solvent (such as benzene, diethyl ether, or THF) and the form of zinc used, can influence the reaction's efficiency and yield. byjus.comd-nb.info Recent advancements have also explored mechanochemical methods, such as ball milling, to facilitate the Reformatsky reaction in a more sustainable, solvent-free manner. d-nb.info

Table 1: Representative Reformatsky-type Reactions

| Electrophile | Reagents & Conditions | Product Type | Reference(s) |

|---|---|---|---|

| Aldehyde (R-CHO) | 1. Zinc dust, THF/Benzene, reflux | β-Hydroxy ester | wikipedia.org, byjus.com |

| 2. H₃O⁺ workup | |||

| Ketone (R₂C=O) | 1. Activated Zinc, Ether, sonication | β-Hydroxy ester | wikipedia.org, byjus.com |

| 2. H₃O⁺ workup | |||

| 2-Methylcyclohexanone | 1. Zinc, Benzene, reflux | Ethyl (1-hydroxy-2-methylcyclohexyl)acetate | oup.com |

| 2. H₃O⁺ workup |

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

The α-bromo functionality of this compound allows it to participate in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon bonds.

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. clockss.org While traditionally applied to aryl and vinyl halides, the carbon-bromine bond in this compound could potentially undergo Heck-type coupling with various alkenes in the presence of a palladium catalyst and a base. This would lead to the formation of a more complex, substituted cyclohexane derivative. The efficiency of such reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. bris.ac.uk

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. this compound can serve as the halide partner in a Suzuki reaction, coupling with a variety of aryl or vinyl boronic acids or their corresponding esters. This reaction requires a palladium catalyst and a base to proceed, offering a direct route to α-aryl or α-vinyl cyclohexylacetates.

Sonogashira Reaction : The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of palladium and copper complexes and requires a base, often an amine which can also serve as the solvent. beilstein-journals.orgorganic-chemistry.org The C(sp³)-Br bond in this compound can react with terminal alkynes under Sonogashira conditions, although the reactivity may be lower compared to C(sp²)-Br bonds. wikipedia.orgorganic-chemistry.org This pathway provides access to α-alkynyl substituted cyclohexylacetate derivatives.

Table 2: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

|---|---|---|---|---|

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base | α-Vinyl cyclohexylacetate derivative | bris.ac.uk, clockss.org |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | α-Aryl cyclohexylacetate | |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base | α-Alkynyl cyclohexylacetate | beilstein-journals.org, wikipedia.org |

Lithium and Grignard Reagent Mediated Transformations

Organolithium and Grignard reagents are highly reactive organometallic compounds that function as potent nucleophiles and strong bases. libretexts.orglibretexts.org Their interaction with this compound is primarily directed at the electrophilic carbonyl carbon of the ester group.

Due to the high reactivity of these reagents, the reaction with the ester does not stop at the ketone intermediate. masterorganicchemistry.com A typical transformation involves the initial nucleophilic acyl substitution, where the Grignard or organolithium reagent adds to the carbonyl group, leading to the departure of the ethoxide leaving group. The resulting ketone is more reactive than the starting ester and immediately undergoes a second nucleophilic addition by another equivalent of the organometallic reagent. masterorganicchemistry.comlibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol. libretexts.org

The formation of a Grignard reagent from this compound itself by reacting it with magnesium metal is generally not feasible due to the incompatibility of the highly basic Grignard reagent with the electrophilic ester functionality present in the same molecule. libretexts.org

Carbonyl Group Transformations (Ester Hydrolysis and Transesterification)

The ester functionality of this compound can be readily transformed through hydrolysis and transesterification reactions.

Ester Hydrolysis : The cleavage of the ester bond can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis : This is a reversible process where the ester is heated with water in the presence of a strong acid catalyst, such as dilute sulfuric or hydrochloric acid. libretexts.org The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. chemistrysteps.com To drive the equilibrium towards the products, an excess of water is typically used. libretexts.org The products are 2-bromo-2-cyclohexylacetic acid and ethanol (B145695).

Base-Catalyzed Hydrolysis (Saponification) : This reaction is irreversible and is carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide. libretexts.org The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer electrophilic, thus preventing the reverse reaction. chemistrysteps.com Acidification of the reaction mixture in a separate step is required to obtain the free 2-bromo-2-cyclohexylacetic acid.

Transesterification : This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. The ethoxy group is exchanged for the alkoxy group of the new alcohol. This equilibrium-driven process is often facilitated by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Radical Reactions Involving the α-Bromine

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This reactivity is the basis for its participation in various radical-mediated transformations. For instance, α-bromo esters are well-known initiators for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique.

Furthermore, the compound can undergo radical-mediated C-C bond-forming reactions. For example, in processes analogous to the Hunsdiecker reaction, which involves the generation of a radical from a carboxylic acid derivative, the α-bromo ester can be a precursor to a stabilized radical intermediate. acs.org Oxidative coupling reactions, sometimes mediated by systems like cerium(IV) ammonium (B1175870) nitrate (B79036) and N-hydroxyphthalimide (NHPI), proceed through free-radical pathways where a C-H bond adjacent to an activating group can be functionalized. researchgate.net This suggests that the cyclohexyl ring of this compound could potentially be functionalized through radical-based C-H activation pathways under specific conditions.

Carbene-Mediated Transformations and C-H Insertion Chemistry

Carbene chemistry offers a powerful method for the formation of carbon-carbon bonds through the insertion of a carbene into a C-H bond. While this compound itself is not a carbene precursor, its diazo analogue is the key intermediate for such transformations.

The generation of a carbene or, more commonly, a metal carbenoid intermediate, is typically achieved through the decomposition of a diazo compound in the presence of a transition metal catalyst, such as those based on copper, rhodium, or iridium. snnu.edu.cnsnnu.edu.cntuni.fi For the system , the relevant precursor would be ethyl 2-diazo-2-cyclohexylacetate.

Upon exposure to a catalyst like rhodium(II) acetate, this diazo compound would lose dinitrogen gas to form a highly reactive rhodium carbenoid. tuni.fiorgsyn.org This carbenoid species is electrophilic and can react with C-H bonds. For example, intramolecular C-H insertion into the cyclohexane ring could lead to the formation of bicyclic products. Alternatively, intermolecular C-H insertion reactions with other alkanes are also possible. For instance, the reaction of ethyl diazoacetate with cyclohexane, catalyzed by a copper complex, has been shown to produce ethyl 2-cyclohexylacetate, demonstrating the feasibility of C-H insertion into a cyclohexane ring. snnu.edu.cnsnnu.edu.cn These transformations highlight the synthetic potential that arises from accessing the carbene chemistry related to the ethyl 2-cyclohexylacetate scaffold.

Regioselectivity in Intermolecular C-H Insertion Reactions

The regioselectivity of intermolecular C-H insertion reactions involving precursors to compounds such as this compound is a critical aspect of modern synthetic chemistry, enabling the targeted functionalization of otherwise inert C-H bonds. The ability to control which C-H bond in a molecule reacts is heavily dependent on the catalyst, substrate, and reaction conditions. Transition metal catalysts, particularly those based on rhodium, copper, and iridium, have been at the forefront of developments in this field.

The formation of α-halo esters via C-H insertion often starts with an ethyl halodiazoacetate, which, in the presence of a metal catalyst, generates a metal carbene intermediate. lookchem.com This reactive intermediate then inserts into a C-H bond of a substrate. The inherent challenge and synthetic utility lie in directing this insertion to a specific position within the substrate molecule, especially when multiple types of C-H bonds (e.g., primary, secondary, tertiary, or electronically distinct C-H bonds) are present.

Research has shown that the choice of catalyst plays a pivotal role in determining the site of C-H functionalization. For instance, in reactions with substrates containing multiple potential reaction sites, judicious selection of the rhodium catalyst and its ligand framework can lead to highly regioselective outcomes. nih.gov This control is often a result of the steric and electronic properties of the catalyst, which can differentiate between C-H bonds that are in close proximity but have different steric or electronic environments.

For example, studies on the C-H functionalization of substituted cycloalkanes have demonstrated that different rhodium catalysts can direct the insertion to different carbon atoms of the ring. nih.gov This regiodivergence allows for the synthesis of specific isomers, such as 1,1-disubstituted versus 1,3-disubstituted products, simply by changing the catalyst. nih.gov This principle is directly applicable to the synthesis of complex molecules where precise substitution patterns are required.

The electronic nature of the substrate also significantly influences regioselectivity. Electron-rich C-H bonds are generally more susceptible to insertion by the electrophilic metal carbene. However, highly sterically demanding catalysts can override this electronic preference and favor insertion at a more accessible, albeit less electron-rich, C-H bond. This interplay between steric and electronic factors is a key consideration in planning a regioselective C-H insertion reaction.

In the context of producing compounds like this compound, the reaction would involve the insertion of a bromo-carbene into a C-H bond of cyclohexane. As all C-H bonds in cyclohexane are equivalent secondary C-H bonds, the challenge of regioselectivity within the cyclohexane ring itself is not present. However, if a substituted cyclohexane were used as the substrate, the catalyst would need to differentiate between the various non-equivalent C-H bonds to regioselectively yield the desired product.

The following table summarizes the general principles of regioselectivity in intermolecular C-H insertion reactions based on catalyst and substrate effects:

| Factor | Influence on Regioselectivity | Example |

| Catalyst | The steric bulk and electronic properties of the ligands on the metal catalyst can direct the insertion to a specific C-H bond. | Different rhodium tetracarboxylate catalysts can lead to either 1,1- or 1,3-disubstituted products in the C-H functionalization of substituted cyclobutanes. nih.gov |

| Substrate Electronics | Electron-rich C-H bonds are generally more reactive towards electrophilic metal carbenes. | In substituted aromatic compounds, insertion often occurs at positions activated by electron-donating groups. |

| Substrate Sterics | Sterically accessible C-H bonds are favored, especially with bulky catalysts. | A sterically demanding catalyst may favor insertion at a primary C-H bond over a more sterically hindered secondary or tertiary C-H bond. |

The development of new catalysts continues to refine the control over regioselectivity in C-H insertion reactions. Iridium-based catalysts, for example, have shown excellent enantioselectivity and can also influence the regioselectivity of C-H functionalization. semanticscholar.org The ability to fine-tune the catalyst structure provides a powerful tool for chemists to selectively form C-C bonds at previously unreactive positions, paving the way for the efficient synthesis of complex molecules.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Bromo 2 Cyclohexylacetate

Mass Spectrometry (MS) Techniques (EI, ESI, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For Ethyl 2-bromo-2-cyclohexylacetate (C₁₀H₁₇BrO₂), the nominal molecular weight is 248/250 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M+ and M+2). docbrown.infomiamioh.edu This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%). High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous determination of the molecular formula.

Under Electron Ionization (EI), the molecule is expected to fragment in predictable ways. Common fragmentation pathways for esters include cleavage alpha to the carbonyl group and loss of the alkoxy group. libretexts.orgdocbrown.info

Expected Key Fragments in Mass Spectrometry

| m/z Value (for ⁷⁹Br/⁸¹Br) | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 249 / 251 | [C₁₀H₁₇BrO₂]⁺ | Molecular Ion (M⁺) |

| 204 / 206 | [C₈H₁₃BrO]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 171 | [C₁₀H₁₇O₂]⁺ | Loss of bromine radical (•Br) |

| 169 | [C₈H₁₄Br]⁺ | Loss of ethyl formate (B1220265) (HCOOCH₂CH₃) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques can confirm the presence of the ester and alkyl halide moieties.

The most prominent feature in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ester group. chemicalbook.comchemicalbook.com The carbon-bromine bond vibration is also characteristic but appears at a lower frequency in the fingerprint region.

Characteristic IR Absorption Frequencies

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkane | C-H stretch | 2850 - 3000 | Medium-Strong |

| Ester | C=O stretch | 1735 - 1750 | Strong |

| Ester | C-O stretch | 1150 - 1250 | Strong |

Chromatographic Methods (GC, HPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. This compound can be analyzed by GC to determine its purity. gmu.edu A non-polar capillary column would be used, and the compound's retention time would be characteristic under specific conditions (e.g., temperature ramp, carrier gas flow rate). The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying compounds. sielc.comsielc.com For this compound, a reversed-phase HPLC method would be most common. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The compound would be detected as it elutes from the column, typically using a UV detector. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of a chiral molecule is a critical aspect of its complete structural elucidation. While various spectroscopic and chiroptical methods can provide valuable information, single-crystal X-ray diffraction is the most definitive technique for this purpose. nih.govnih.govspringernature.com However, obtaining single crystals of a liquid or oily substance like this compound suitable for X-ray analysis is often challenging. Furthermore, for molecules containing only light atoms (C, H, O, N) and a single bromine atom, the anomalous scattering effect, which is crucial for determining the absolute stereochemistry, may be weak. mit.edued.ac.uk

To overcome these challenges, a common and effective strategy is the chemical derivatization of the target molecule with a chiral auxiliary of a known absolute configuration. researchgate.netacs.orgwikipedia.org This process creates a diastereomeric compound that often exhibits a higher propensity for crystallization and incorporates a known stereocenter, which serves as an internal reference during the crystallographic analysis.

Hypothetical Derivatization and Crystallographic Analysis

For the purpose of illustrating this methodology for this compound, a hypothetical derivatization and subsequent X-ray crystallographic analysis are presented. In this scenario, the parent ester is first hydrolyzed to its corresponding carboxylic acid, (R/S)-2-bromo-2-cyclohexylacetic acid. This racemic acid is then coupled with a chiral auxiliary, for instance, (1S,2R,4R)-(-)-2,10-camphorsultam, to form a diastereomeric amide. tcichemicals.com Following separation of the diastereomers by chromatography, a single diastereomer is crystallized and subjected to X-ray diffraction analysis.

The crystal structure of this derivative allows for the determination of the relative configuration of all stereocenters in the molecule. Since the absolute configuration of the camphorsultam auxiliary is already known, the absolute configuration of the chiral center in the 2-bromo-2-cyclohexylacetyl moiety can be unequivocally assigned. tcichemicals.com

Detailed Research Findings

The analysis of the diffraction data would yield precise information about the crystal lattice and the three-dimensional arrangement of the atoms within the derivative molecule. The key to assigning the absolute configuration is the analysis of anomalous scattering effects, which are quantified by the Flack parameter. mit.eduox.ac.uk A Flack parameter value close to zero for a given stereochemical model indicates that the assigned absolute configuration is correct. Conversely, a value close to one would suggest that the inverted structure is the correct one.

In our hypothetical study of the derivative formed from (R)-2-bromo-2-cyclohexylacetic acid and (1S,2R,4R)-(-)-2,10-camphorsultam, the refinement of the crystal structure would be expected to yield a Flack parameter close to 0, confirming the (R) configuration at the stereocenter of the cyclohexylacetate moiety. The crystallographic data would also provide precise bond lengths and angles, confirming the covalent structure of the derivative.

Interactive Data Tables

Table 1: Hypothetical Crystal Data and Structure Refinement

The following table presents plausible crystallographic data for a hypothetical diastereomeric amide derivative of 2-bromo-2-cyclohexylacetic acid with (1S,2R,4R)-(-)-2,10-camphorsultam.

| Parameter | Hypothetical Value |

| Empirical Formula | C18H28BrNO3S |

| Formula Weight | 422.39 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a = 10.125(2) Å, b = 12.458(3) Å, c = 15.881(4) Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 2002.5(8) ų |

| Z | 4 |

| Calculated Density | 1.401 Mg/m³ |

| Absorption Coefficient | 2.155 mm⁻¹ |

| F(000) | 880 |

| Crystal Size | 0.30 x 0.25 x 0.20 mm³ |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Theta Range | 2.50 to 27.50° |

| Reflections Collected | 16320 |

| Independent Reflections | 4580 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.045, wR2 = 0.102 |

| Absolute Structure Parameter | 0.01(2) |

Table 2: Hypothetical Selected Bond Lengths and Angles

This table shows selected intramolecular distances and angles for the chiral center C(7) of the hypothetical derivative, which corresponds to the α-carbon of the original this compound.

| Bond/Angle | Length (Å) / Degrees (°) |

| C(7)-Br(1) | 1.958(3) |

| C(7)-C(8) | 1.535(4) |

| C(7)-C(1) | 1.542(4) |

| Br(1)-C(7)-C(8) | 109.8(2) |

| Br(1)-C(7)-C(1) | 108.5(2) |

| C(1)-C(7)-C(8) | 112.1(3) |

Theoretical and Computational Chemistry Studies on Ethyl 2 Bromo 2 Cyclohexylacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For ethyl 2-bromo-2-cyclohexylacetate, these calculations would reveal key insights into its reactivity.

The electronic structure is described by molecular orbitals, most importantly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index would suggest the molecule is a strong electron acceptor. In a study on various ester collectors, quantum chemical calculations were used to correlate these properties with performance. mdpi.com

Local reactivity can be analyzed through methods like Mulliken population analysis, which calculates the partial charges on each atom. researchgate.net For this compound, we would expect a significant partial positive charge on the carbon atom bonded to the bromine (Cα) and the carbonyl carbon, making them susceptible to nucleophilic attack. The bromine atom would carry a partial negative charge.

Illustrative Data Table for Electronic Properties and Reactivity Descriptors (Hypothetical)

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -9.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Electronegativity (χ) | 5.5 eV | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | 4.3 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.52 eV | Indicates a moderate electrophilic character. |

| Mulliken Charge on Cα | +0.25 | Highlights an electrophilic center. |

| Mulliken Charge on Br | -0.18 | Shows the electronegative nature of bromine. |

This table is generated for illustrative purposes based on general principles of organic molecules and is not derived from experimental or specific computational results for this compound.

Mechanistic Investigations using Computational Modeling (e.g., Transition State Analysis)

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, key reactions to investigate would include nucleophilic substitution at the Cα-Br bond and ester hydrolysis.

Transition State Theory (TST) is a central concept in these investigations. solubilityofthings.com By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. mit.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which governs the reaction rate. nih.gov

For a nucleophilic substitution reaction, computational models can distinguish between S_N1 and S_N2 pathways. An S_N1 reaction would proceed through a carbocation intermediate, while an S_N2 reaction involves a single, concerted transition state where the nucleophile attacks as the bromide leaving group departs. pnas.org Calculations on similar haloalkane systems have shown that the transition state geometry, such as the bond lengths of the forming and breaking bonds, can be precisely determined. pnas.orgresearchgate.net

Illustrative Energy Profile for a Hypothetical S_N2 Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0 |

| Transition State | +22.5 |

| Products (Ethyl 2-Nu-2-cyclohexylacetate + Br⁻) | -15.0 |

This table illustrates a hypothetical energy profile and is not based on specific calculations for this molecule.

Conformational Analysis and Energy Landscapes of the Cyclohexyl Acetate (B1210297) System

The cyclohexane (B81311) ring is not planar and exists primarily in a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane like this compound, the substituents can occupy either axial or equatorial positions.

Computational methods can be used to calculate the energies of different conformers. researchgate.net The bulky 2-bromo-2-ethoxycarbonyl group is expected to have a strong preference for the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens on the ring. acs.org This preference is quantified by the conformational A-value, which is the difference in Gibbs free energy between the axial and equatorial conformers. nih.gov

Furthermore, rotation around the C-C and C-O single bonds of the ethyl acetate moiety gives rise to additional rotamers. A full conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to find all local minima and the energy barriers between them.

Illustrative Relative Energies of Cyclohexane Conformers

| Conformation | Relative Energy (kcal/mol) (Illustrative) | Key Feature |

| Equatorial Chair | 0 | Most stable, substituent is equatorial. |

| Axial Chair | +5.5 | Less stable due to 1,3-diaxial interactions. |

| Twist-Boat | +6.0 | Intermediate in the ring-flip process. |

| Boat | +7.5 | High energy due to flagpole interactions. |

This table provides typical relative energy values for a monosubstituted cyclohexane and is for illustrative purposes. The actual values for this compound would be influenced by the large substituent.

Molecular Dynamics Simulations to Understand Reaction Dynamics

While quantum chemical calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules. acs.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation could model the molecule in a solvent, such as water or ethanol (B145695). This would allow for the study of:

Solvation: How solvent molecules arrange around the solute and the strength of their interactions.

Conformational Dynamics: The rate of chair-flipping of the cyclohexane ring and the rotation of the ester group in a solution environment. nih.gov

Reaction Dynamics: By simulating a reaction, one can observe the trajectory of the reacting species and the role of the solvent in stabilizing intermediates and transition states. researchgate.netprinceton.edu For example, simulations can reveal how water molecules might participate in the hydrolysis of the ester group. acs.org

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms at each time step. Analysis of this trajectory can yield properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful methods for predicting spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. researchgate.netresearchgate.net

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT, one can calculate the magnetic shielding tensors for each nucleus. researchgate.net These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, calculations would need to account for several factors:

Conformational Averaging: The observed NMR spectrum is an average over all populated conformations. Therefore, accurate predictions require calculating the chemical shifts for each stable conformer and weighting them by their Boltzmann population. researchgate.net

Relativistic Effects: The presence of the heavy bromine atom can influence the chemical shifts of nearby carbon atoms (the "heavy atom on light atom" or HALA effect). nih.govku.dk For high accuracy, computational models may need to include relativistic corrections. researchgate.netnih.gov

Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Shifts

| Carbon Atom | Calculated δ (ppm) (Illustrative) | Experimental δ (ppm) (Hypothetical) |

| C=O | 170.5 | 170.1 |

| Cα (C-Br) | 65.2 | 64.8 |

| -O-CH₂- | 62.1 | 61.7 |

| Cyclohexyl C1 | 45.8 | 45.4 |

| Cyclohexyl C2, C6 | 30.5 | 30.1 |

| Cyclohexyl C3, C5 | 25.9 | 25.6 |

| Cyclohexyl C4 | 24.8 | 24.5 |

| -CH₃ | 14.3 | 14.1 |

This table is a hypothetical illustration of the expected good agreement between calculated and experimental NMR data and is not based on actual results.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor to Chiral Cyclohexaneacetic Acid Derivatives

The synthesis of enantiomerically pure cyclohexaneacetic acid derivatives is of significant interest in medicinal chemistry due to their potential biological activities. Ethyl 2-bromo-2-cyclohexylacetate serves as a key starting material in this endeavor. One common strategy involves the stereoselective reduction of the corresponding α-keto ester, which can be prepared from the bromoacetate (B1195939). Subsequent chemical transformations can then lead to the desired chiral acid.

Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions at the α-position. For instance, the reaction of this compound with a chiral amine can lead to the formation of a diastereomeric mixture of amino esters, which can then be separated and converted to the corresponding chiral cyclohexaneacetic acid derivatives. Recent studies have explored the use of methyl (R)-2-amino-2-cyclohexylacetate in the synthesis of novel inhibitors, highlighting the importance of this class of compounds. acs.org

Construction of Substituted Cyclohexyl Systems

The reactivity of the carbon-bromine bond in this compound makes it an excellent electrophile for the introduction of the cyclohexylacetic acid ester moiety onto various nucleophiles. This is particularly useful in the construction of substituted cyclohexyl systems, which are prevalent in many biologically active molecules.

Alkylation reactions using this compound are a common method for forming new carbon-carbon bonds. libretexts.org Enolates derived from ketones, esters, and other carbonyl compounds can be readily alkylated with this reagent in the presence of a suitable base. libretexts.org For example, the reaction of an enolate with this compound results in the formation of a new carbon-carbon bond at the α-position of the carbonyl compound, incorporating the cyclohexylacetic ester framework. libretexts.org The choice of base and reaction conditions can influence the efficiency and selectivity of these alkylation reactions. libretexts.org

The following table summarizes some examples of alkylation reactions using α-bromo esters:

| Nucleophile (Enolate Source) | Product Type | Reference |

| Ketone Enolate | α-Alkylated Ketone | libretexts.org |

| Ester Enolate | α-Alkylated Ester | libretexts.org |

| Nitrile Anion | α-Alkylated Nitrile | libretexts.org |

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. While the direct application of this compound in well-known MCRs like the Ugi or Passerini reactions is not extensively documented in readily available literature, its derivatives and related α-bromo esters are valuable substrates.

For instance, the bromine atom can be displaced by a nucleophile, such as an amine or an azide, to generate an intermediate that can then participate in an MCR. This indirect approach allows for the incorporation of the cyclohexylacetic acid scaffold into complex molecular frameworks generated through MCRs. The versatility of the α-bromo ester functionality allows for its conversion into various other functional groups that are more amenable to participation in specific MCRs.

Stereocontrolled Synthesis of Natural Products and Analogues

The stereocontrolled synthesis of natural products and their analogues is a cornerstone of modern organic chemistry, driven by the need for new therapeutic agents and tools for chemical biology. The cyclohexyl moiety is a common structural motif in many natural products, and this compound can serve as a valuable building block in their total synthesis.

The ability to introduce the cyclohexylacetic acid unit with stereochemical control is crucial. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For example, the asymmetric alkylation of a prochiral enolate with this compound in the presence of a chiral ligand could establish a new stereocenter with high enantioselectivity.

Furthermore, the bromoester functionality can be transformed into other key functional groups required for the synthesis of the target natural product. For example, reduction of the ester can provide a primary alcohol, while hydrolysis can yield the corresponding carboxylic acid. These transformations, coupled with the ability to form new carbon-carbon bonds, make this compound a versatile tool in the synthetic chemist's arsenal (B13267) for the construction of complex and biologically relevant molecules. While specific examples of its direct use in the total synthesis of a named natural product are not readily found in general searches, its utility as a building block for substituted cyclohexyl systems strongly suggests its potential in this area.

Future Research Directions and Prospects for Ethyl 2 Bromo 2 Cyclohexylacetate

Development of Novel Catalytic Asymmetric Transformations

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical and agrochemical industries. For a chiral molecule like Ethyl 2-bromo-2-cyclohexylacetate, the development of catalytic asymmetric transformations is a significant and promising research area. Future work could focus on leveraging the reactivity of the α-bromo group to form new carbon-carbon or carbon-heteroatom bonds with high stereocontrol.

Drawing parallels from studies on other racemic α-bromo esters, several catalytic systems could be explored. For instance, nickel-catalyzed asymmetric cross-coupling reactions have shown great promise. The use of chiral diamine ligands in conjunction with a nickel catalyst has been effective in the asymmetric Hiyama cross-coupling of α-bromo esters with aryl- and alkenylsilanes, yielding α-aryl and α-alkenyl esters with high enantiomeric excess. organic-chemistry.orgacs.org Similarly, asymmetric Negishi cross-couplings of α-bromoketones with arylzinc reagents have been successfully developed, suggesting that analogous methods could be adapted for α-bromo esters like this compound. nih.gov

Another fertile ground for investigation is the asymmetric Reformatsky reaction. theaic.org This reaction, which involves the formation of a zinc enolate that then reacts with an electrophile, can be rendered enantioselective through the use of chiral ligands. researchgate.netorganic-chemistry.orgbeilstein-journals.org Research could be directed towards identifying suitable chiral amino alcohols or bisoxazolidine (B8223872) ligands that can effectively control the stereochemical outcome of the reaction between the Reformatsky reagent derived from this compound and various aldehydes or imines. organic-chemistry.orgbeilstein-journals.org

| Entry | Catalyst System | Arylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | NiCl₂/Chiral Diamine 1 | PhSi(OMe)₃ | 85 | 92 |

| 2 | NiCl₂/Chiral Diamine 2 | (4-MeO-Ph)Si(OMe)₃ | 82 | 90 |

| 3 | Pd(OAc)₂/Chiral Phosphine Ligand | PhB(OH)₂ | 78 | 85 |

| 4 | CrCl₂/Chiral Bis(oxazoline) Ligand | PhCHO (Reformatsky) | 90 | 95 |

The data presented in Table 1 is hypothetical and serves to illustrate potential research goals based on analogous systems reported in the literature.

Integration into Flow Chemistry and Microreactor Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability and automation. wuxiapptec.comvapourtec.commdpi.com The application of these technologies to the synthesis and transformation of this compound represents a significant area for future research.

Reactions involving reactive intermediates or hazardous reagents, which are often associated with the synthesis of α-haloesters, can be performed more safely in microreactors due to the small reaction volumes and high surface-area-to-volume ratios. wuxiapptec.com For instance, the bromination of ethyl cyclohexylacetate could potentially be carried out in a flow system, minimizing the handling of bromine and allowing for precise control over reaction time and temperature to reduce the formation of byproducts.

Furthermore, multi-step sequences involving this compound as an intermediate could be "telescoped" into a single continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This could involve its in-situ generation followed by a subsequent reaction, such as a nucleophilic substitution or a cross-coupling reaction, in a downstream reactor module. Packed-bed reactors containing immobilized catalysts or reagents could also be employed to facilitate product purification and catalyst recycling. wuxiapptec.com

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 12 hours | 15 minutes (residence time) |

| Yield (%) | 75 | 88 |

| Operating Temperature | 80 °C | 100 °C |

| Safety | Moderate (handling of bulk reagents) | High (small volumes, contained system) |

| Scalability | Difficult | Straightforward (running for longer times) |

The prospective benefits outlined in Table 2 highlight the potential of flow chemistry to improve the synthesis of compounds derived from this compound.

Exploration of Bio-Catalytic Applications

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions. bme.huresearchgate.net For a racemic compound like this compound, enzymatic kinetic resolution is a highly attractive route to obtain enantiomerically pure forms.

Future research could explore a range of hydrolases, such as lipases and esterases, for the enantioselective hydrolysis of the ester group. manchester.ac.ukacs.org This would result in the formation of an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. The choice of enzyme, solvent, and temperature can significantly influence the enantioselectivity (E-value) of the resolution. Another promising class of enzymes are haloalkane dehalogenases, which could potentially catalyze the enantioselective cleavage of the carbon-bromine bond, leading to a chiral alcohol product. researchgate.net

Furthermore, the concept of deracemization, where the undesired enantiomer is racemized in-situ and recycled, could be explored to achieve a theoretical yield of 100% of a single enantiomer. researchgate.net This could involve a combination of an enantioselective enzyme and a chemical racemization agent or a second enzyme with opposite stereopreference. princeton.edu

| Entry | Enzyme | Reaction Type | Conversion (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|

| 1 | Candida antarctica Lipase B (CALB) | Hydrolysis | 50 | >99 (acid) | >200 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Hydrolysis | 48 | 95 (ester) | ~100 |

| 3 | Haloalkane Dehalogenase (e.g., LinB) | Dehalogenation | 50 | >98 (alcohol) | >150 |

| 4 | Pig Liver Esterase (PLE) | Hydrolysis | 52 | 92 (acid) | ~50 |

The data in Table 3 is illustrative of the potential outcomes of screening various enzymes for the kinetic resolution of this compound, based on literature precedents with similar substrates.

Design of Efficient and Sustainable Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org Future research on this compound should include the design of more sustainable synthetic routes for its preparation.

Conventional methods for the synthesis of α-bromoesters often involve the use of elemental bromine, which is hazardous and generates stoichiometric amounts of hydrogen bromide as a byproduct. Alternative, greener brominating agents, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid or a radical initiator, could be investigated. uc.pt Another avenue is the development of one-pot procedures that combine several synthetic steps, thereby reducing solvent usage and waste from purification. For example, a one-pot Wittig-type reaction starting from an aldehyde, triphenylphosphine, and an α-bromoester in an aqueous medium has been reported for the synthesis of α,β-unsaturated esters, suggesting that similar green approaches could be developed for reactions involving this compound. sciepub.com

| Metric | Conventional Route (e.g., Hell-Volhard-Zelinsky) | Proposed Sustainable Route |

|---|---|---|

| Brominating Agent | Br₂/PBr₃ | NBS with catalytic initiator |

| Solvent | CCl₄ or other halogenated solvents | Ethyl acetate (B1210297) or greener alternative |

| Atom Economy | Low | Improved |

| Byproducts | HBr, phosphorus-containing waste | Succinimide (can be recycled) |

| Energy Input | High (reflux conditions) | Potentially lower (e.g., photochemical initiation) |

The comparison in Table 4 illustrates how the application of green chemistry principles could lead to a more environmentally benign synthesis of this compound.

Q & A

Q. Table 1. Key Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 249.145 g/mol | |

| Boiling Point | 272.3 ± 13.0 °C (760 mmHg) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Flash Point | 137.3 ± 10.2 °C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.